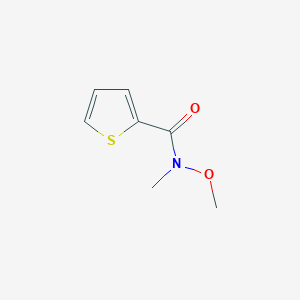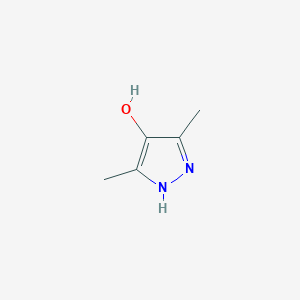
Butyl 2,2-difluorocyclopropanecarboxylate
Vue d'ensemble
Description
Butyl 2,2-difluorocyclopropanecarboxylate is a compound that falls within the category of cyclopropanecarboxylates, which are of significant interest in synthetic organic chemistry due to their utility in various chemical transformations. While the provided papers do not directly discuss Butyl 2,2-difluorocyclopropanecarboxylate, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar difluorocyclopropane derivatives.
Synthesis Analysis
The synthesis of cyclopropanecarboxylate derivatives can be complex, involving multiple steps and various reagents. For instance, tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are synthesized using lithiation with LiN(i-Pr)2 and t-BuLi, followed by reactions with different electrophiles to yield α-substituted esters . Similarly, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement demonstrates the versatility of cyclopropanecarboxylates in accommodating various functional groups .
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxylate derivatives is crucial for their reactivity and can be determined using techniques such as X-ray crystallography. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . This detailed structural information is essential for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Cyclopropanecarboxylates participate in a variety of chemical reactions. The gem-difluorination of methylenecyclopropanes (MCPs) featuring a Wagner-Meerwein rearrangement is one such reaction, leading to the synthesis of gem-difluorocyclobutanes, which are valuable in medicinal chemistry . This demonstrates the potential for cyclopropanecarboxylates to undergo rearrangements and form new carbon-fluorine bonds, which are of particular interest in the development of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropanecarboxylates are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity due to the high electronegativity of fluorine. The macrocyclic structure of tri-n-butyltin 2,6-difluorobenzoate, with its unique Sn4C4O8 ring, showcases how the arrangement of atoms and the type of substituents can impact the overall properties of the compound . These properties are critical for the application of cyclopropanecarboxylates in various chemical contexts.
Applications De Recherche Scientifique
1. Use in Organic Syntheses
Butyl 2,2-difluorocyclopropanecarboxylate is a notable compound in the realm of organic synthesis. It's used as a difluorocarbene reagent, playing a pivotal role in difluorocyclopropanation - a process crucial for creating difluorocyclopropane compounds. This application is significant for its high efficiency and minimal waste disposal concerns (Dolbier, Tian, Duan, & Chen, 2003).
2. Role in Carbene Chemistry
The compound has been found to exhibit reactivity characteristics similar to other difluorocarbene sources under specific conditions. Its efficiency in generating difluorocyclopropane products, especially when reacting with unreactive compounds, highlights its importance in carbene chemistry (Eusterwiemann, Martínez, & Dolbier, 2012).
3. Involvement in Polymer Synthesis
Butyl 2,2-difluorocyclopropanecarboxylate also finds applications in polymer sciences. It's used as a solvent for copper(I) mediated living radical polymerization, where it enhances the reaction rate and produces polymers with narrow polydispersity. This application is crucial for producing polymers with specific properties (Carmichael, Haddleton, Bon, & Seddon, 2000).
4. In Lithiation Reactions
The compound plays a role in lithiation reactions - a critical process in organic chemistry. It's used for preparing α-substituted esters and cyclopropanemethanols, which are key intermediates in various chemical syntheses (Häner, Maetzke, & Seebach, 1986).
5. In Difluoromethylation Reactions
Butyl 2,2-difluorocyclopropanecarboxylate has been used effectively as a difluorocarbene reagent for difluoromethylation of various nucleophiles. This process is particularly notable for its moderate to excellent yields, demonstrating the compound’s versatility and efficiency in organic transformations (Wang, Huang, & Hu, 2011).
6. As a Probe in Medicinal Chemistry
It has been synthesized and used in model peptides for sensitive application in 19F NMR, suggesting its potential use in probes and medicinal chemistry. This application is significant for studying the structure and dynamics of peptides and proteins (Tressler & Zondlo, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
butyl 2,2-difluorocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIWVOJDXOSYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375746 | |
| Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2,2-difluorocyclopropanecarboxylate | |
CAS RN |
260352-79-2 | |
| Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2,2-di�uorocyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of Butyl 2,2-difluorocyclopropanecarboxylate described in the research paper?
A1: The research paper [] outlines a novel method for synthesizing Butyl 2,2-difluorocyclopropanecarboxylate. The significance lies in the utilization of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a difluorocarbene reagent. This reagent demonstrates improved yields and simplifies the reaction process compared to previous methods.
Q2: Can you elaborate on the reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate for synthesizing Butyl 2,2-difluorocyclopropanecarboxylate?
A2: While the research paper [] focuses on the successful synthesis and characterization of Butyl 2,2-difluorocyclopropanecarboxylate, it doesn't delve deep into the specific reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate. Further research and analysis would be needed to elucidate the exact mechanistic steps involved in this difluorocyclopropanation reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)




![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)



![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
